3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Overview
Description
DCP-Rho1 is a fluorescent probe specifically designed for the detection of sulfenic acid-containing proteins. It is cell permeable and selectively reactive with sulfenic acids, making it a valuable tool in the study of oxidative stress and redox regulation in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
DCP-Rho1 is synthesized through a series of chemical reactions involving the incorporation of a rhodamine moiety, which allows for its fluorescent properties. The synthetic route typically involves the reaction of a precursor compound with specific reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of DCP-Rho1 in a laboratory setting involves standard organic synthesis techniques. The compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
DCP-Rho1 primarily undergoes reactions with sulfenic acids, which are formed through the oxidation of cysteine residues in proteins. This reaction is highly specific and allows for the detection of sulfenic acid modifications in proteins .
Common Reagents and Conditions
The reaction of DCP-Rho1 with sulfenic acids typically occurs under mild oxidative conditions. Common reagents include hydrogen peroxide, alkyl hydroperoxides, and peroxynitrite, which facilitate the formation of sulfenic acids from cysteine residues .
Major Products Formed
The major product formed from the reaction of DCP-Rho1 with sulfenic acids is a fluorescent adduct, which can be detected using fluorescence imaging techniques. This allows for the visualization and study of protein oxidation in various biological contexts .
Scientific Research Applications
DCP-Rho1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used to study redox reactions and oxidative modifications in proteins.
Biology: Employed in the detection and imaging of sulfenic acid modifications in live cells and tissues.
Medicine: Utilized in research on oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting oxidative stress-related conditions .
Mechanism of Action
DCP-Rho1 exerts its effects through the selective reaction with sulfenic acids in proteins. The rhodamine moiety in DCP-Rho1 allows for the fluorescent detection of these modifications, enabling researchers to visualize and study the redox regulation of proteins. The molecular targets of DCP-Rho1 include cysteine residues in proteins that undergo oxidative modifications .
Comparison with Similar Compounds
DCP-Rho1 is unique in its high specificity and sensitivity for sulfenic acids. Similar compounds include DCP-NEt2-Coumarin, which also targets sulfenic acids but has different spectral properties and applications. The comparison between these compounds highlights the advantages of DCP-Rho1 in terms of its fluorescent properties and compatibility with various imaging techniques .
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZVTHQGGHUNF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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